molecular formula C20H14BrClN2O4 B302225 methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate

methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate

Cat. No. B302225
M. Wt: 461.7 g/mol
InChI Key: DSAQDOCUIFBFGR-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate inhibits HDAC activity by binding to the enzyme's active site and preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate in lab experiments is its specificity for HDAC inhibition, which allows for the study of the role of HDAC in various cellular processes. However, one limitation of using methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

Future research on methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate could focus on improving its potency and selectivity for HDAC inhibition, as well as investigating its potential use in combination with other anticancer agents. In addition, methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate could be studied for its potential use in other fields of research, such as epigenetics and neurodegenerative diseases.

Synthesis Methods

The synthesis of methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 5-bromo-2-furaldehyde and hydrazine hydrate, followed by the addition of methyl chloroformate. The reaction proceeds under reflux conditions and yields methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate as a yellow solid with a melting point of 220-222°C.

Scientific Research Applications

Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In particular, methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis, or programmed cell death, in cancer cells and are therefore considered a promising class of anticancer agents.

properties

Product Name

methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate

Molecular Formula

C20H14BrClN2O4

Molecular Weight

461.7 g/mol

IUPAC Name

methyl 4-[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoate

InChI

InChI=1S/C20H14BrClN2O4/c1-27-20(26)16-7-5-12(10-17(16)22)18-8-6-15(28-18)11-23-24-19(25)13-3-2-4-14(21)9-13/h2-11H,1H3,(H,24,25)/b23-11+

InChI Key

DSAQDOCUIFBFGR-FOKLQQMPSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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